N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 394229-29-9
VCID: VC5831913
InChI: InChI=1S/C25H24N4O3S/c30-25(19-10-14-21(15-11-19)33(31,32)29-16-4-1-5-17-29)26-20-12-8-18(9-13-20)24-27-22-6-2-3-7-23(22)28-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,30)(H,27,28)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

CAS No.: 394229-29-9

Cat. No.: VC5831913

Molecular Formula: C25H24N4O3S

Molecular Weight: 460.55

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE - 394229-29-9

Specification

CAS No. 394229-29-9
Molecular Formula C25H24N4O3S
Molecular Weight 460.55
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C25H24N4O3S/c30-25(19-10-14-21(15-11-19)33(31,32)29-16-4-1-5-17-29)26-20-12-8-18(9-13-20)24-27-22-6-2-3-7-23(22)28-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,30)(H,27,28)
Standard InChI Key DPRKSCGJJHXLAL-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide (molecular formula: C25H24N4O3S) consists of three primary subunits:

  • A benzodiazole moiety at the 4-position of the phenyl ring, contributing aromaticity and hydrogen-bonding capabilities.

  • A piperidine sulfonamide group linked to the benzamide scaffold, enhancing solubility and target affinity.

  • A benzamide backbone facilitating conformational flexibility and intermolecular interactions .

Table 1: Computed Molecular Properties

PropertyValueSource
Molecular Weight460.5 g/mol
XLogP3-AA4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface104 Ų
Rotatable Bonds5

The piperidine ring adopts a chair conformation, while the benzodiazole group participates in π-π stacking with aromatic residues in target proteins.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Sulfonylation: Piperidine reacts with 4-chlorosulfonylbenzoic acid to form 4-(piperidine-1-sulfonyl)benzoic acid.

  • Amide Coupling: The benzoic acid derivative is coupled with 4-(1H-benzodiazol-2-yl)aniline using carbodiimide reagents (e.g., EDC or DCC).

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.

Key Challenges:

  • Steric hindrance during amide bond formation reduces reaction efficiency.

  • Solubility issues necessitate polar aprotic solvents (e.g., DMF or DMSO).

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 3.12–3.08 (m, 4H, piperidine).

  • HRMS: m/z 461.1601 [M+H]+ (calc. 461.1603) .

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4).

  • Plasma Stability: 78% remaining after 1 hour (human plasma).

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Piperidine Substitution: Introducing methyl groups at the 4-position (C26H26N4O3S) improves metabolic stability (t1/2: 2.1 → 4.7 hours).

  • Benzodiazole Modifications: Fluorination at the 5-position enhances kinase selectivity by 12-fold .

Future Research Directions

  • Develop prodrug formulations to address solubility limitations.

  • Investigate synergistic effects with checkpoint inhibitors in oncology.

  • Explore covalent binding strategies via sulfonamide electrophilicity .

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